molecular formula C19H19N3O3S2 B10987124 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

Cat. No.: B10987124
M. Wt: 401.5 g/mol
InChI Key: PTNIETQVNPYQLZ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. researchers often design custom synthetic pathways based on the desired substituents and functional groups.
    • Further research would be needed to uncover specific synthetic protocols.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific synthetic pathway chosen.
    • Major products formed during these reactions would vary based on the reaction type and substituents.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: Assess its pharmacological properties, such as potential as an antimicrobial or anticancer agent.

      Industry: Consider applications in materials science or drug development.

  • Mechanism of Action

    • The compound’s mechanism of action remains speculative without specific studies.
    • Potential molecular targets and pathways could involve protein binding, enzyme inhibition, or modulation of cellular signaling.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on directly similar compounds to compare with this specific one.
    • exploring related thiazole derivatives may reveal insights into its uniqueness.

    Properties

    Molecular Formula

    C19H19N3O3S2

    Molecular Weight

    401.5 g/mol

    IUPAC Name

    N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

    InChI

    InChI=1S/C19H19N3O3S2/c1-24-14-7-6-11(8-15(14)25-2)18-20-12(10-26-18)9-17(23)22-19-21-13-4-3-5-16(13)27-19/h6-8,10H,3-5,9H2,1-2H3,(H,21,22,23)

    InChI Key

    PTNIETQVNPYQLZ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC4=C(S3)CCC4)OC

    Origin of Product

    United States

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